Ethyl ethenyl(ethyl)phosphinate
Description
Overview of Organophosphorus Compounds: Structural Diversity and Research Significance
Organophosphorus compounds are a diverse class of organic molecules containing phosphorus. wikipedia.org Their structural variety is vast, with phosphorus capable of adopting various oxidation states and coordination numbers. wikipedia.org These compounds are integral to numerous applications, from agriculture and industry to medicine. taylorandfrancis.comnih.gov In industrial and environmental chemistry, the definition of an organophosphorus compound is broad, requiring only an organic substituent and not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org This class is predominantly categorized based on derivatives of phosphorus(V) and phosphorus(III). wikipedia.org The extensive use of organophosphorus compounds is evident in their role as pesticides, herbicides, insecticides, and even nerve agents. taylorandfrancis.comnih.gov Their significance in research is underscored by their application as flame retardants and their presence in key biomolecules like DNA and RNA. wikipedia.org
The Phosphinate Functional Group: Defining Characteristics and Place in Phosphorus Chemistry
Within the extensive family of organophosphorus compounds, the phosphinate functional group holds a specific and important position. Phosphinates are characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two carbon atoms and one oxygen atom, which is further connected to an organic group. They are derivatives of phosphinic acid. taylorandfrancis.com The substituents on the phosphorus atom significantly influence the reactivity of phosphinates. For instance, bulky substituents can reduce reactivity due to steric hindrance, while electron-withdrawing groups can enhance the electrophilicity of the phosphorus atom.
Phosphinates, along with phosphonates and phosphates, are synthesized through various methods, including the reaction of a titanium source with organophosphorus(V) compounds. researchgate.net The synthesis of phosphinates can also be achieved through methods like the palladium-catalyzed hydrophosphorylation of alkynes. organic-chemistry.org
Ethyl Ethenyl(ethyl)phosphinate: A Specific Class of Unsaturated Organophosphorus Esters
This compound is an organophosphorus compound with the chemical formula C6H13O2P. nih.gov It belongs to the class of phosphinate esters and is characterized by the presence of an ethyl group, an ethenyl (vinyl) group, and an ethoxy group attached to the central phosphorus atom. The presence of the unsaturated ethenyl group makes it a subject of interest for various chemical transformations.
Academic and Industrial Relevance of Ethenylphosphinate Research
Research into ethenylphosphinates and related compounds is driven by their potential applications in various fields. For example, some phosphinate derivatives are used as photoinitiators in UV curable coatings and in the production of shape-memory polymers and 3D printing. chemicalbook.comtcichemicals.com The reactivity of the vinyl group in ethenylphosphinates allows for their use as monomers in polymerization reactions, leading to the development of new materials with specific properties. The broader class of organophosphorus compounds, including phosphinates, finds use in the synthesis of metal-organic compounds and catalysts.
Structure
3D Structure
Properties
CAS No. |
10545-62-7 |
|---|---|
Molecular Formula |
C6H13O2P |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
1-[ethenyl(ethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H13O2P/c1-4-8-9(7,5-2)6-3/h5H,2,4,6H2,1,3H3 |
InChI Key |
RICMJEFNBRXIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl Ethenyl Ethyl Phosphinate and Analogous Phosphinates
Carbon-Phosphorus (C-P) Bond Formation Strategies in Phosphinate Synthesis
The creation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with diverse applications. acs.org The methods for forging these bonds have expanded from traditional nucleophilic/electrophilic reactions to modern, highly efficient metal-catalyzed cross-coupling and addition reactions. nih.govnih.gov
Classical Approaches to Phosphinate Ester Construction
Historically, the synthesis of phosphinate esters relied on several foundational reactions. One of the most traditional methods involves the reaction of phosphinic chlorides with alcohols, typically in the presence of a base to neutralize the resulting hydrochloric acid. researchgate.net This approach, while effective, can be limited by the availability and stability of the phosphinic chloride precursors. researchgate.net
Another classical and widely used method is the Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. youtube.com This reaction proceeds via an SN2 mechanism to form a phosphonate (B1237965) ester. youtube.com While primarily used for phosphonates, variations of this chemistry can be adapted for phosphinate synthesis.
The use of organometallic reagents, such as Grignard and organolithium compounds, represents another key classical strategy. beilstein-journals.orgnih.gov These strong nucleophiles react with phosphorus halides or other electrophilic phosphorus species to form the C-P bond. beilstein-journals.orgnih.gov For instance, reacting phenylphosphonous dichloride with ethanol (B145695) and pyridine (B92270) is a documented method for synthesizing ethyl phenylphosphinate. prepchem.com
A summary of these classical approaches is presented below:
Table 1: Overview of Classical Phosphinate Synthesis Methods| Method | Reactants | General Description | Reference |
|---|---|---|---|
| Acid Chloride Reaction | Phosphinic chloride, Alcohol, Base | A nucleophilic substitution where an alcohol displaces the chloride on the phosphorus center. | researchgate.net |
| Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Nucleophilic attack of the phosphite on the alkyl halide, followed by halide-mediated dealkylation. | youtube.com |
| Organometallic Reaction | Organometallic reagent (e.g., Grignard), Electrophilic phosphorus species | A strong carbon nucleophile attacks the phosphorus center to form a C-P bond. | beilstein-journals.orgnih.gov |
Modern Catalytic Methods for Stereoselective Phosphinate Synthesis
Modern organic synthesis has increasingly focused on catalytic methods that offer higher efficiency, selectivity, and functional group tolerance. wiley.com In phosphinate synthesis, this has led to the development of powerful techniques for creating stereogenic phosphorus centers with high levels of control.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction. youtube.com In phosphinate synthesis, this is crucial for creating P-stereogenic compounds, which are valuable in asymmetric catalysis and medicinal chemistry. acs.orgnih.gov One strategy involves using a chiral auxiliary, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a C-P bond-forming reaction. nih.gov Another approach is the use of a chiral leaving group on the phosphorus precursor, which can influence the stereochemistry of the incoming nucleophile. rsc.org Furthermore, chiral nucleophilic catalysis has been employed to couple racemic H-phosphinate species with alcohols, creating enantioenriched phosphorus centers. nih.gov
Metal-catalyzed cross-coupling reactions have revolutionized the formation of C-P bonds, offering mild and efficient pathways that were previously inaccessible. rsc.org Palladium and nickel are prominent catalysts in this domain. rsc.orgacs.org The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides with aryl or vinyl halides, is a key example. rsc.orgorganic-chemistry.org
Nickel-catalyzed methods have also emerged as powerful alternatives, capable of coupling P-H compounds with a wide range of C-O electrophiles, such as derivatives of aryl, alkenyl, and benzyl (B1604629) alcohols. acs.org Copper catalysts, often used with ligands like proline, provide an inexpensive and efficient means for the P-arylation of various organophosphorus compounds. organic-chemistry.orgrsc.org These methods provide access to a variety of arylphosphinates and related structures. organic-chemistry.org
Table 2: Examples of Metal-Catalyzed Cross-Coupling for C-P Bond Formation
| Catalyst System | Coupling Partners | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium(0) | H-Phosphinate & Aryl/Viny Halide | Aryl/Viny Phosphinate | Broad substrate scope, foundational Hirao reaction. | rsc.orgorganic-chemistry.org |
| Nickel/Ligand | H-Phosphinate & Aryl/Alkenyl Alcohol Derivatives | Aryl/Alkenyl Phosphinate | Couples readily available C-O electrophiles. | acs.org |
| Iron | P-H compound & C-O compound | α-alkoxyphosphorus compounds | First iron-catalyzed example, proceeds under mild conditions. | nih.gov |
| Copper/Proline | P-H compound & Aryl Halide | Arylphosphinate | Inexpensive catalyst system, good for P-arylation. | organic-chemistry.org |
The direct catalytic enantioselective synthesis of P-stereogenic phosphinates is a significant challenge that has been addressed with innovative strategies. rsc.org Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) of prochiral phosphinate-containing dienes has been shown to produce P-stereogenic cyclic phosphinates with up to 98% enantiomeric excess (ee). nih.gov
Another powerful technique is the dynamic kinetic resolution of racemic starting materials. rsc.org For example, chiral platinum or ruthenium complexes can catalyze the enantioselective cross-coupling of racemic secondary phosphines with alkyl halides. nih.gov This process relies on the rapid pyramidal inversion of a diastereomeric metal-phosphido intermediate. nih.gov Nucleophilic substitution on optically pure H-phosphinates is also a general and effective method, proceeding with inversion of configuration at the phosphorus center to yield a wide range of P-stereogenic products. acs.org
Table 3: Selected Methods for Stereoselective P-Stereogenic Phosphinate Synthesis
| Method | Catalyst/Reagent | Stereocontrol Principle | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Ring-Closing Metathesis (ARCM) | Chiral Molybdenum Catalyst | Desymmetrization of a prochiral diene. | Up to 98% ee | nih.gov |
| Nucleophilic Substitution | Organolithium or Grignard Reagents | Stereospecific substitution on enantiopure H-phosphinates. | Up to 97% ee | acs.org |
| Transesterification | Lithium Alkoxides | Stereoselective substitution of a chiral binaphthyloxy leaving group. | Good to excellent enantiomeric ratios | nih.gov |
| Asymmetric Addition | Chiral Nickel Pincer Complex | Asymmetric addition of primary phosphines to alkenes. | Up to 99% ee | acs.org |
Hydrophosphinylation Reactions to Incorporate Unsaturated Moieties
Hydrophosphinylation, the addition of a P-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing phosphinates containing vinyl or alkyl moieties. nih.govnih.gov This reaction is directly applicable to the synthesis of molecules like Ethyl ethenyl(ethyl)phosphinate, which contains a vinyl ("ethenyl") group. The reaction can be initiated by radicals or catalyzed by transition metals, leading to either Markovnikov or anti-Markovnikov addition products depending on the conditions. nih.govresearchgate.net
Free-radical additions, often initiated by AIBN or di-tert-butyl peroxide, typically yield anti-Markovnikov products. nih.gov UV-mediated hydrophosphinylation has also been developed as a method that can proceed under mild, radical-free conditions in the presence of an organic sensitizer. rsc.org
Palladium-catalyzed hydrophosphinylation of terminal alkynes is particularly versatile, allowing for selective formation of either linear or branched alkenyl-H-phosphinates by tuning the ligands and solvents. nih.gov
Table 4: Research Findings in Hydrophosphinylation of Alkenes/Alkynes
| Reaction Type | Reagents/Conditions | Substrate Example | Product Selectivity | Reference |
|---|---|---|---|---|
| Radical Addition | H-phosphonate, Alkene, Di-tert-butyl peroxide, 120-190 °C | Terminal Alkenes | Anti-Markovnikov | nih.gov |
| Radical Addition | Ethyl phosphinate, Alkene/Alkyne, AIBN | Alkenes and Alkynes | Good yields of H-phosphinates. | organic-chemistry.org |
| Palladium-Catalyzed | H-phosphinate, Terminal Alkyne, Pd-catalyst/ligand | Terminal Alkynes | Tunable: Linear (E-1-alkenyl) or Branched (2-alkenyl) | nih.gov |
| UV-Mediated | H-phosphinate, Alkene, Organic sensitizer, UV-A light | Terminal and Cyclic Alkenes | Anti-Markovnikov | rsc.org |
Synthesis of Vinyl Phosphorus Monomers and Related Ethenylphosphinate Precursors
The creation of vinyl phosphorus monomers, including this compound, is crucial for the development of specialized polymers and materials. The synthetic routes to these compounds often involve intricate chemical transformations designed to install the reactive vinyl group onto the phosphorus center.
Arbuzov and Related Reactions for Vinyl Phosphinate Systems
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of organophosphorus compounds, traditionally used to form phosphorus-carbon bonds. wikipedia.orgwikipedia.org The classic mechanism involves the reaction of a trivalent phosphorus ester, such as a phosphite, with an alkyl halide. wikipedia.orgorganic-chemistry.org This process converts a trivalent phosphorus atom to a pentavalent one, yielding a phosphonate. nih.gov Specifically for phosphinates, a phosphonite would react to form a phosphinate, and a phosphinite would yield a phosphine oxide. wikipedia.org
However, the direct application of the classical Michaelis-Arbuzov reaction to produce vinyl phosphonates or phosphinates is challenging because vinyl halides are generally resistant to the required SN2 reaction pathway. nih.gov To circumvent this limitation, alternative strategies have been developed. One such method involves an isomerization pathway where an allylic phosphonate, produced via a standard Arbuzov reaction, is converted to the desired vinyl derivative. For instance, dimethyl allylphosphonate can be isomerized to its vinyl counterpart with a 92% yield by heating it with a ruthenium catalyst for several hours. nih.gov
Another variation, which can be considered an Arbuzov-like rearrangement, involves the reaction of a vinyl phosphite with an alkyl halide. An example is the reaction of diethyl vinyl phosphite with methyl iodide under autogenous pressure to produce ethyl vinyl methylphosphonate (B1257008), a compound structurally analogous to the target phosphinate. google.com The general Arbuzov reaction has been widely explored for its versatility, and while traditionally focused on aliphatic halides, modifications have expanded its scope. google.com
Electrochemical and Photochemical Approaches in Organophosphorus Synthesis
Modern synthetic chemistry has increasingly embraced electrochemical and photochemical methods as powerful tools for constructing complex molecules under mild conditions. nih.gov These approaches are of particular interest in organophosphorus chemistry for their potential to offer green, precise, and low-cost synthetic routes. beilstein-journals.orgnih.gov
Electrochemical synthesis provides a novel way to form phosphorus-carbon bonds. tandfonline.com The process typically involves the anodic oxidation of a phosphorus compound, like a tertiary phosphine or a phosphite, to generate a radical cation intermediate. tandfonline.com This highly reactive electrophilic species can then react with a suitable substrate to form a new P-C bond. tandfonline.com The choice of electrode material is critical to the success of these reactions. Platinum is frequently used as a cathode, while carbon-based anodes are common. beilstein-journals.org Nickel electrodes have also been employed, often as sacrificial anodes. beilstein-journals.orgnih.gov This electrosynthesis method is highlighted as a sustainable alternative to traditional organophosphorus production, which often relies on the toxic and energy-intensive reagent PCl3. rsc.org
| Electrode Material | Role as Anode (Approx. %) | Role as Cathode (Approx. %) | Notes |
| Carbon | >60% | ≈10% | Disadvantages include fragility and difficulty in cleaning. beilstein-journals.org |
| Platinum | ≈30% | >70% | Very popular and valuable as a cathode material. beilstein-journals.org |
| Nickel | Not typically used | Used effectively | Often employed as a sacrificial anode. beilstein-journals.org |
This table summarizes the usage of different electrode materials in the electrochemical synthesis of organophosphorus compounds, based on data from a recent review. beilstein-journals.org
Photochemical synthesis represents another frontier in organophosphorus chemistry. nih.gov This approach uses light to activate molecules and drive reactions. While direct photochemical synthesis of this compound is not widely documented, research into photoresponsive organophosphorus materials provides insight into the potential of this methodology. rsc.org For example, various phosphorus-containing heterocycles, such as λ⁵-phosphinines, have been synthesized and functionalized, with their photophysical properties being tuned by the attached chemical groups. rsc.org These studies demonstrate the feasibility of using light to influence the electronic structure and reactivity of organophosphorus compounds, paving the way for future synthetic applications. rsc.orgacs.org
Green Chemistry Principles in Ethenylphosphinate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds, including ethenylphosphinates. rsc.orgsciencedaily.com This paradigm shift aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orghuarenscience.com
Development of Sustainable and Environmentally Benign Synthetic Routes
A primary goal of green chemistry is the development of synthetic pathways that are both sustainable and environmentally benign. sciencedaily.com This involves moving away from traditional methods that use toxic reagents and generate significant waste. rsc.org For organophosphorus compounds, this means finding alternatives to syntheses that start from white phosphorus or phosphorus trichloride (B1173362) (PCl3), which are hazardous and energy-costly to produce. rsc.org
Key green chemistry principles applicable to ethenylphosphinate synthesis include:
Waste Prevention : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. rsc.org
Atom Economy : Maximizing the efficiency of a reaction by ensuring the highest possible number of atoms from the reactants are in the final product. huarenscience.com
Use of Safer Solvents and Reagents : Minimizing or eliminating the use of hazardous substances by opting for safer alternatives, such as water-based solvents or less toxic reagents. huarenscience.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org Electrochemical and photochemical methods are examples of energy-efficient approaches. rsc.org
Use of Renewable Feedstocks : Utilizing raw materials derived from renewable sources rather than finite fossil fuels. huarenscience.com
The push for greener phosphonate chemistry is driven by regulatory pressure to reduce phosphorus discharge into the environment and the need for more efficient recycling of this critical element. sciencedaily.comrsc.org
Solvent-Free and Microwave-Assisted Synthetic Protocols
Among the most practical implementations of green chemistry are solvent-free and microwave-assisted synthetic methods. rsc.org These techniques often lead to dramatically reduced reaction times, increased yields, and higher selectivity compared to conventional heating methods. mdpi.comresearchgate.net
Microwave-assisted synthesis has become a common tool in organic chemistry. mdpi.com By directly transferring energy to the reaction mixture, microwaves can accelerate reactions that would otherwise require harsh conditions or prolonged heating. jmaterenvironsci.com This efficiency is particularly valuable in multicomponent reactions, where several reactants are combined in a single step to form a complex product. mdpi.com For instance, various heterocyclic phosphonates have been synthesized in high yields using catalyst- and solvent-free microwave conditions. mdpi.comjmaterenvironsci.com
Solvent-free, or "neat," reactions represent a significant step towards greener synthesis by eliminating the need for potentially hazardous and difficult-to-remove solvents. researchgate.net When combined with microwave irradiation, these protocols can be exceptionally efficient. Research has demonstrated the synthesis of α-sulfamidophosphonates under solvent- and catalyst-free microwave conditions, achieving high yields in mere minutes compared to hours with conventional heating. jmaterenvironsci.com This approach not only simplifies the process and product isolation but also aligns with the green chemistry goals of minimizing waste and energy usage. jmaterenvironsci.com
| Entry | Conditions | Time | Yield (%) |
| 1 | EtOH, reflux | 8 h | 25 |
| 2 | Toluene, reflux | 8 h | 30 |
| 3 | Solvent-free, 50 °C | 3 h | 10 |
| 4 | Solvent-free, 80 °C | 3 h | 50 |
| 5 | Solvent-free, MW (60 W) | 2-5 min | 93 |
This table illustrates the optimization of the synthesis of an α-sulfamidophosphonate, showing the significant improvement in yield and reduction in reaction time achieved with solvent-free microwave irradiation compared to conventional heating methods. jmaterenvironsci.com
Mechanistic Investigations of Chemical Transformations Involving Ethyl Ethenyl Ethyl Phosphinate
Reactivity of the Ethenyl Moiety: Addition and Cycloaddition Reactions
The ethenyl group in ethyl ethenyl(ethyl)phosphinate is electronically influenced by the adjacent phosphinate group, which acts as an electron-withdrawing moiety. This electronic feature activates the carbon-carbon double bond, making it susceptible to various addition reactions.
The phosphoryl group (P=O) activates adjacent unsaturated carbon-carbon bonds toward nucleophilic attack. nih.gov This makes the β-carbon of the ethenyl group electrophilic and prone to conjugate addition by nucleophiles. Studies on related vinylphosphonates and ethynylphosphinates show that thiols, amines, and other nucleophiles readily add across the double bond. nih.govrsc.org The reaction with thiols, for instance, is a key strategy for cysteine-selective bioconjugation. nih.gov The rate and selectivity of these additions are influenced by substituents on the phosphorus atom. nih.gov
While less common due to the electron-withdrawing nature of the phosphinate group, electrophilic addition can still occur. However, the reactivity is generally lower compared to unactivated alkenes. The mechanism would proceed through the formation of a carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing phosphinate group.
| Reaction Type | Reagent Class | Mechanism Highlight | Product Type |
| Nucleophilic Addition | Thiols, Amines | Attack at the β-carbon, stabilized carbanion intermediate. | β-functionalized ethyl(ethyl)phosphinates |
| Electrophilic Addition | Halogens (e.g., Br₂) | Formation of a less stable carbocation intermediate. | Dihaloethyl(ethyl)phosphinates |
The carbon-carbon double bond of this compound is an excellent acceptor for radical species. youtube.com Radical addition reactions provide a powerful method for forming new carbon-phosphorus or carbon-carbon bonds. These reactions are typically initiated by thermal or photochemical methods, often using a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org
The addition of a P-centered radical, generated from compounds like H-phosphinates, to the ethenyl group proceeds in an anti-Markovnikov fashion, leading to the formation of a new P-C bond at the terminal carbon. oaepublish.com Similarly, carbon-centered radicals can add to the double bond, generating a new radical intermediate that can then be trapped or undergo further reactions. youtube.com The process involves initiation, propagation, and termination steps, characteristic of radical chain reactions. youtube.com
Table of Radical Addition Reactions to Vinylphosphinates
| Radical Source | Initiator | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl phosphinate | AIBN | Thermal | Alkyl-substituted H-phosphinate | organic-chemistry.org |
| H-phosphine oxides | Photoredox Catalyst | Visible Light | γ-oxo-phosphonates (via semi-pinacol rearrangement) | oaepublish.com |
Reactivity at the Phosphorus Center
The phosphorus atom in this compound is electron-deficient (electrophilic) due to the attached electronegative oxygen atoms of the phosphoryl and ethoxy groups. nih.govbritannica.com This makes it a primary site for nucleophilic attack.
Nucleophilic substitution at the tetrahedral phosphorus center is a fundamental reaction for phosphinates. These reactions can proceed through two primary mechanisms: a concerted SN2-P process involving a single pentacoordinate transition state, or a stepwise addition-elimination (A-E) mechanism that involves a transient pentacoordinate intermediate. nih.govsapub.org
Phosphinates can participate in various rearrangement reactions, often catalyzed by strong bases. A notable example is the phosphonate-phosphinate rearrangement. acs.orgnih.gov This type of rearrangement typically involves the deprotonation of a carbon atom adjacent to a heteroatom (like oxygen or nitrogen) that is bonded to the phosphorus, followed by the migration of the phosphinyl group from the heteroatom to the carbon. nih.gov The driving force is often the formation of a more stable heteroatom-metal bond. nih.gov
While a direct rearrangement of the ethyl or ethenyl group on this compound itself is less documented, analogous transformations in similar systems suggest that under specific basic conditions (e.g., using s-BuLi), deprotonation followed by intramolecular rearrangement could be induced. acs.orgresearchgate.net The stereochemical course of these rearrangements is often retentive at the migrating carbon center. nih.gov
Chemical Stability and Transformation Pathways of the Ester Linkage
The ethyl ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding ethenyl(ethyl)phosphinic acid and ethanol (B145695). nih.govmdpi.comnih.gov The mechanism and rate of this hydrolysis are highly dependent on the pH of the medium.
Under basic conditions, hydrolysis typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom, leading to the cleavage of the P-O bond. nih.govmdpi.com The rate of alkaline hydrolysis is sensitive to steric hindrance; bulkier groups on the phosphorus atom significantly decrease the reaction rate. mdpi.com
Acid-catalyzed hydrolysis can proceed through different mechanisms, including bimolecular (AAc2) or unimolecular (AAl1) pathways, depending on the structure of the ester group. researchgate.netreddit.com For a primary ethyl ester, the AAc2 mechanism, involving the protonation of the phosphoryl oxygen followed by the attack of water, is common. researchgate.net However, cleavage of the C-O bond can also occur, particularly with reagents like trimethylsilyl (B98337) halides, which offer a milder alternative to harsh acidic or basic hydrolysis for dealkylation. nih.govbeilstein-journals.org
Factors Influencing Ester Linkage Hydrolysis
| Factor | Effect on Hydrolysis Rate | Mechanism Implication |
|---|---|---|
| pH | Faster at high or low pH | Base-catalyzed (nucleophilic attack on P), Acid-catalyzed (activation of P=O) |
| Steric Hindrance | Slower with bulkier groups | Hinders nucleophilic approach to the phosphorus center |
| Reagent | Me₃SiBr, Me₃SiI | Promotes C-O bond cleavage for dealkylation |
Advanced Spectroscopic and Analytical Characterization of Ethenylphosphinate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organophosphorus compounds like ethyl ethenyl(ethyl)phosphinate. By analyzing various nuclei such as ³¹P, ¹H, and ¹³C, and employing multidimensional techniques, a comprehensive understanding of the molecule's connectivity and stereochemistry can be achieved.
Phosphorus-31 (³¹P) NMR Spectroscopy: Chemical Shifts and Coupling Patterns
³¹P NMR spectroscopy is a highly sensitive and direct method for probing the chemical environment of the phosphorus atom. huji.ac.il The chemical shift (δ) of the phosphorus nucleus is influenced by the nature of the substituents attached to it. For this compound, the phosphorus atom is pentavalent and part of a phosphinate ester. The chemical shift for such compounds typically falls within a broad range. organicchemistrydata.org The presence of an electron-donating ethyl group and an sp²-hybridized ethenyl group directly attached to the phosphorus, along with the ethoxy group, will influence the final chemical shift value.
The spectrum is generally acquired with ¹H decoupling to simplify the spectrum by removing couplings to protons, resulting in a single sharp peak. huji.ac.il However, observing the coupled spectrum can provide valuable information about the number of adjacent protons. One-bond P-H couplings are typically large, in the range of 600-700 Hz. huji.ac.il
Table 1: Predicted ³¹P NMR Data for this compound
| Parameter | Predicted Value/Pattern |
| Chemical Shift (δ) | Specific value dependent on solvent and reference, but expected in the phosphinate region. |
| ¹H-Decoupled Spectrum | A single singlet. |
| ¹H-Coupled Spectrum | A complex multiplet due to coupling with ethyl and ethenyl protons. |
Note: Actual chemical shifts can vary based on experimental conditions.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy: Assignment and Stereochemical Analysis
¹H and ¹³C NMR provide detailed information about the organic framework of the molecule. researchgate.net The chemical shifts and coupling patterns help in assigning the different proton and carbon environments.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the ethyl group attached to the phosphorus, the ethenyl group, and the ethyl group of the ester moiety. The protons of the ethenyl group will exhibit complex splitting patterns due to both geminal and vicinal couplings, as well as coupling to the phosphorus atom. The ethyl groups will show characteristic quartet and triplet patterns, further split by coupling to phosphorus. youtube.com
The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each unique carbon atom. usp.br The chemical shifts will be characteristic of their respective functional groups (alkenyl, alkyl, and alkoxy).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethenyl (CH=CH₂) | 5.5 - 7.0 | 120 - 140 |
| Ethyl (P-CH₂CH₃) | 1.0 - 2.5 | 5 - 20 |
| Ethyl ester (O-CH₂CH₃) | 1.2 - 1.4 (CH₃), 3.8 - 4.2 (CH₂) | 14 - 16 (CH₃), 58 - 62 (CH₂) |
Note: These are general predicted ranges and can be influenced by the phosphorus atom and solvent effects.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity and Complex Mixtures
2D NMR techniques are powerful for unambiguously assigning signals and determining the connectivity within the molecule. slideshare.netyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the geminal and vicinal protons of the ethenyl group and within the two ethyl groups. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. epfl.ch It is invaluable for assigning the carbon signals based on the already assigned proton signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying the connectivity around the quaternary phosphorus atom and the carbonyl carbon, linking the different fragments of the molecule together. nih.gov
Zero-Field NMR Applications for Organophosphorus Systems
Zero-field NMR (ZF-NMR) is an emerging technique that measures nuclear spin-spin couplings (J-couplings) in the absence of an external magnetic field. nih.govacs.org This method provides highly precise measurements of J-coupling constants, which are sensitive to the electronic structure and conformation of molecules. nih.govchemrxiv.org For organophosphorus compounds, ZF-NMR can distinguish between different chemical environments with high resolution, offering a unique fingerprint for each compound. acs.org This technique could potentially be applied to this compound to obtain very accurate J-coupling values between phosphorus, carbon, and hydrogen atoms, providing deeper insight into its electronic structure.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For this compound (C₆H₁₃O₂P), the exact mass can be calculated and compared with the experimentally determined value for unambiguous identification.
The fragmentation of organophosphorus compounds in the mass spectrometer is influenced by the different functional groups present. nih.gov Common fragmentation pathways for this compound would likely involve the loss of the ethyl and ethenyl groups, as well as rearrangements. docbrown.infonist.govnist.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 150 | [M]⁺ (Molecular Ion) |
| 123 | [M - C₂H₃]⁺ |
| 121 | [M - C₂H₅]⁺ |
| 105 | [M - OC₂H₅]⁺ |
| 77 | [C₂H₅PO₂H]⁺ |
| 29 | [C₂H₅]⁺ |
| 27 | [C₂H₃]⁺ |
Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Details
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 149.08) would be selected and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the weakest bonds, primarily the P-C and C-O bonds.
Plausible Fragmentation Pathways:
The primary fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:
Loss of the ethenyl group (C₂H₃): This would result in a fragment ion at m/z 121.05.
Loss of the ethyl group (C₂H₅): This would lead to a fragment ion at m/z 119.03.
Loss of ethylene (B1197577) (C₂H₄) from the ethoxy group: This is a common fragmentation mechanism for ethyl esters and would produce a fragment ion at m/z 121.05, corresponding to the protonated ethylphosphonic acid.
Cleavage of the ethoxy group (OC₂H₅): This would generate a fragment ion at m/z 103.03.
Further fragmentation of these primary ions would lead to smaller, characteristic ions.
Interactive Data Table: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 149.08 | [M+H - C₂H₃]⁺ | Ethenyl radical | 121.05 |
| 149.08 | [M+H - C₂H₅]⁺ | Ethyl radical | 119.03 |
| 149.08 | [M+H - C₂H₄]⁺ | Ethylene | 121.05 |
| 149.08 | [M+H - OC₂H₅]⁺ | Ethoxy radical | 103.03 |
| 121.05 | [M+H - C₂H₃ - C₂H₄]⁺ | Ethylene | 93.02 |
This table presents predicted data based on fragmentation patterns of similar compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational aspects of molecules. For this compound, these techniques can confirm the presence of key structural motifs and offer insights into the molecule's three-dimensional arrangement.
The IR and Raman spectra of this compound are expected to be rich with characteristic absorption and scattering bands. The most significant of these would be:
P=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹, is characteristic of the phosphoryl group. The exact position can be influenced by the electronic effects of the substituents.
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected in the region of 1000-1100 cm⁻¹ and 740-840 cm⁻¹, respectively.
C=C Stretching: The ethenyl group should give rise to a characteristic C=C stretching vibration around 1620-1680 cm⁻¹. This band might be weak in the IR spectrum but strong in the Raman spectrum.
C-H Vibrations: Various C-H stretching and bending vibrations from the ethyl and ethenyl groups will be present in the spectra, typically in the regions of 2850-3100 cm⁻¹ (stretching) and 1375-1470 cm⁻¹ (bending).
P-C Stretching: Vibrations associated with the P-C bonds are expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
Conformational insights can be gained by analyzing the number and positions of bands, as different rotational isomers (conformers) may exhibit distinct vibrational spectra.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| P=O | Stretching | 1200 - 1300 | Strong | Medium |
| P-O-C | Asymmetric Stretching | 1000 - 1100 | Strong | Medium |
| P-O-C | Symmetric Stretching | 740 - 840 | Medium | Strong |
| C=C | Stretching | 1620 - 1680 | Weak-Medium | Strong |
| C-H (sp²) | Stretching | 3010 - 3095 | Medium | Medium |
| C-H (sp³) | Stretching | 2850 - 2970 | Strong | Strong |
| P-C | Stretching | 600 - 800 | Medium | Medium |
This table presents expected data based on typical vibrational frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Structural Determination of Ethenylphosphinate Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported, the technique has been successfully applied to various ethenylphosphinate derivatives and other organophosphorus compounds. nih.gov
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Precise bond lengths and angles: This would allow for a detailed analysis of the geometry around the phosphorus atom, including the P=O, P-C, and P-O bond lengths and the C-P-C, O-P-C, and O-P=O bond angles.
Conformation in the solid state: The dihedral angles would reveal the preferred spatial orientation of the ethyl and ethenyl groups relative to the phosphinate core.
Intermolecular interactions: The crystal packing would show how individual molecules interact with each other in the solid state, such as through dipole-dipole interactions or van der Waals forces.
Theoretical and Computational Studies on Ethyl Ethenyl Ethyl Phosphinate Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a predominant quantum chemical method for studying the electronic structure and reactivity of organophosphorus compounds due to its balance of accuracy and computational cost. numberanalytics.comresearchgate.net These calculations can provide deep insights into the molecule's geometry, stability, and electronic properties.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For ethyl ethenyl(ethyl)phosphinate, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Based on studies of similar phosphinates, the geometry around the phosphorus atom is expected to be tetrahedral. researchgate.net
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds (P-C, P-O, C-C, and C-O). Theoretical studies on related organophosphorus compounds have shown that multiple stable conformers can exist, often with small energy differences between them. researchgate.netresearchgate.net The orientation of the ethyl and ethenyl groups relative to the phosphoryl (P=O) group would be a key determinant of conformational preference. For example, studies on similar compounds indicate a preference for staggered gauche or trans orientations of substituents around the P=X bond (where X is O). researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Phosphinate Core (from analogous compounds)
| Parameter | Typical Value (Å or °) |
| P=O Bond Length | ~1.48 Å |
| P-O Bond Length | ~1.61 Å |
| P-C (ethyl) Bond Length | ~1.82 Å |
| P-C (ethenyl) Bond Length | ~1.80 Å |
| O=P-O Bond Angle | ~115° |
| O=P-C Bond Angle | ~112° |
| C-P-C Bond Angle | ~105° |
| O-P-C Bond Angle | ~106° |
Note: These are typical values from DFT calculations on analogous phosphinate and phosphonate (B1237965) compounds and serve as an estimation for this compound.
Frontier Molecular Orbital Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to have significant contributions from the P=O bond and potentially the π-system of the ethenyl group. The LUMO is likely to be an antibonding orbital, possibly a σ* orbital associated with the P-O or P-C bonds, or a π* orbital of the ethenyl group. nih.gov
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom. researchgate.net In phosphinates, the phosphoryl oxygen atom is known to carry a significant negative charge, making it a primary site for electrophilic attack and hydrogen bonding. The phosphorus atom, in turn, is electropositive and thus susceptible to nucleophilic attack. researchgate.netacs.org The ethenyl group can also influence the charge distribution through resonance and inductive effects.
Table 2: Illustrative FMO Energies and Charge Distributions for a Model Phosphinate
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap (ΔE) | 8.7 eV |
| Partial Charge on P | +1.2 e |
| Partial Charge on O (P=O) | -0.8 e |
| Partial Charge on O (ester) | -0.6 e |
Note: These values are illustrative, based on DFT calculations for similar organophosphorus compounds, and provide an expected range for this compound.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ³¹P, ¹³C, and ¹H NMR chemical shifts with reasonable accuracy. nih.govnih.gov For ³¹P NMR, specific DFT functionals and basis sets have been benchmarked to provide reliable predictions for a wide range of organophosphorus compounds. nih.gov Such calculations for this compound would be invaluable for confirming its structure by comparing the predicted spectrum with experimental data. The chemical shift of the phosphorus nucleus would be particularly sensitive to the electronic environment created by the ethyl, ethenyl, and ethoxy substituents.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is also a standard output of DFT calculations. These calculations can help assign the peaks in an experimental IR spectrum. For this compound, a strong absorption band corresponding to the P=O stretching vibration would be expected, typically in the range of 1200-1300 cm⁻¹. Other characteristic vibrations would include P-O-C, P-C, and C=C stretching modes.
Computational Elucidation of Reaction Mechanisms
Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes identifying intermediates, transition states, and the energy barriers that govern reaction rates. nih.govresearchgate.net
Transition State Characterization and Reaction Pathway Determination
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. Locating and characterizing the TS is a central goal of mechanistic studies. For reactions involving this compound, such as hydrolysis, addition to the vinyl group, or thermal decomposition, DFT calculations can be used to find the geometry of the relevant transition states. mdpi.comuky.edu
For instance, the alkaline hydrolysis of a phosphinate ester is proposed to proceed through a pentacoordinate intermediate or transition state. mdpi.comuky.edu Computational modeling can distinguish between these possibilities and provide detailed structural information about the TS, such as which bonds are breaking and forming. Similarly, for a Michael addition to the ethenyl group, the transition state for the nucleophilic attack on the double bond could be modeled. rsc.org
Energy Profile Mapping and Kinetic Parameter Calculation
Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway have been located and their energies calculated, an energy profile for the reaction can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. The height of the energy barrier (the difference in energy between the reactants and the highest transition state) is the activation energy (ΔG‡). nih.govresearchgate.net
From the calculated activation energy, it is possible to estimate the reaction rate constant using transition state theory. This allows for a quantitative comparison of different possible reaction pathways and an assessment of how substituent changes might affect the reaction kinetics. For example, a computational study could compare the activation energy for the hydrolysis of this compound with that of other phosphinates to understand the electronic and steric effects of the ethenyl group. nih.govuky.edu
Table 3: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.0 |
Note: This table represents a hypothetical two-step reaction pathway. The values are for illustrative purposes to demonstrate how an energy profile is mapped.
Molecular Dynamics Simulations for Condensed Phase Behavior and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules in the condensed phase, providing insights into liquid structure, dynamics, and intermolecular interactions at an atomistic level. While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred from simulations of structurally analogous organophosphorus compounds, such as organophosphate esters (OPEs) and phosphinates used as flame retardants or chemical agent simulants. nih.govresearchgate.netresearchgate.net
MD simulations of this compound would typically commence with the development of a robust force field. This set of parameters and equations dictates the potential energy of the system as a function of its atomic coordinates. For organophosphorus compounds, established force fields like GAFF (General Amber Force Field) or TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) could be adapted and validated. researchgate.netosti.gov Validation often involves comparing simulated bulk properties, such as density and enthalpy of vaporization, against experimental data.
Radial distribution functions (RDFs) derived from MD simulations can quantify this local structure. For instance, the RDF between the phosphorus atom of one molecule and the phosphoryl oxygen of another would likely show a distinct first peak at a short distance, indicative of the preferred orientation due to dipole-dipole interactions. The integration of this peak would yield the coordination number, or the average number of nearest neighbors around a central molecule. Studies on similar organophosphorus compounds have shown that alkyl side chains play a significant role in the solvation structure, with bulkier groups creating larger separations between coordination shells. osti.gov
The dynamic properties of liquid this compound can also be investigated through MD simulations. The mean squared displacement (MSD) of the molecules over time can be used to calculate the self-diffusion coefficient, a measure of molecular mobility. The viscosity of the liquid, a crucial property for many applications, can be calculated using methods like the Green-Kubo relations. researchgate.net For example, MD simulations have been successfully used to predict the viscosity of sarin (B92409) and its simulant, dimethyl methylphosphonate (B1257008) (DMMP), with results showing good agreement with experimental data. researchgate.net
Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules in solution or at interfaces. For instance, simulations in an aqueous environment would shed light on its solvation and potential for hydrolysis. The interactions of the hydrophobic ethyl and ethenyl groups with water molecules would be contrasted with the more hydrophilic phosphinate group. nih.govresearchwithrutgers.com Such simulations have been used to understand the complex solvation behavior of other organophosphorus agents in water, revealing the competing effects of hydrophobic and hydrophilic groups. nih.govresearchwithrutgers.com
A hypothetical study on the condensed phase behavior of this compound using molecular dynamics might involve the simulation parameters and yield results as outlined in the following table.
| Simulation Parameter | Value/Description | Anticipated Finding |
|---|---|---|
| Force Field | GAFF2 with AM1-BCC charges | Accurate representation of intermolecular interactions and bulk properties. |
| System Size | 512 molecules in a cubic box | Sufficient to minimize finite-size effects and capture bulk behavior. |
| Ensemble | NPT (isothermal-isobaric) | Allows for the system to reach equilibrium at a specified temperature and pressure, enabling calculation of density. |
| Temperature | 298 K | Standard ambient temperature for comparison with experimental data. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | Sufficient for the system to equilibrate and for the collection of statistically meaningful data on dynamic properties. |
| Calculated Density | ~1.05 g/cm³ (hypothetical) | Comparison with experimental density would validate the force field. |
| Self-Diffusion Coefficient | ~10⁻¹⁰ m²/s (hypothetical) | Indicates the mobility of the molecules in the liquid phase. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, QSAR/QSPR models could be developed to predict a range of endpoints, from its potential toxicity to its behavior in various environmental compartments. The development of such models generally follows a standardized workflow: data collection, descriptor calculation, model building, and validation.
Data Collection: A crucial first step is the compilation of a dataset of compounds with known experimental values for the activity or property of interest. For a QSAR study on the toxicity of phosphinates, for instance, a diverse set of these compounds with measured toxicity values (e.g., LC50 or IC50) would be required. nih.gov
Descriptor Calculation: For each compound in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure and can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area).
Quantum chemical descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).
For this compound, relevant descriptors might include those related to its size, shape, hydrophobicity (logP), and electronic properties (dipole moment, partial charges on the phosphorus and oxygen atoms).
Model Building: Various statistical methods can be used to establish a mathematical relationship between the calculated descriptors and the experimental activity or property. Common methods include:
Multiple Linear Regression (MLR): Creates a linear equation relating the dependent variable (activity/property) to a set of independent variables (descriptors).
Partial Least Squares (PLS): A regression technique suitable for datasets with more descriptors than compounds and where descriptors may be correlated.
Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships. nih.gov
Model Validation: The predictive power of the developed model must be rigorously assessed. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds not used in the model development. nih.gov Key statistical parameters for validation include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).
A hypothetical QSPR model to predict the octanol-water partition coefficient (logP) of a series of phosphinates including this compound might yield the following results:
| Model Parameter | Value | Interpretation |
|---|---|---|
| Statistical Method | Multiple Linear Regression (MLR) | Provides a simple and interpretable linear model. |
| Selected Descriptors | Molecular Weight, Polar Surface Area, Number of Rotatable Bonds | These descriptors capture key aspects of molecular size, polarity, and flexibility that influence logP. |
| R² (Training Set) | 0.85 | The model explains 85% of the variance in the training data. |
| Q² (Cross-Validation) | 0.78 | Indicates good internal predictive ability. |
| R² (External Test Set) | 0.82 | The model shows good predictive performance on new data. |
| RMSE | 0.25 | The average error in the predicted logP values is 0.25 units. |
Such a validated QSPR model could then be used to estimate the logP of other, structurally similar phosphinates for which experimental data is unavailable. Similarly, QSAR models could be developed to screen for potential biological activities or toxicities, thereby prioritizing compounds for further experimental testing. Recent studies on organophosphate esters have successfully used QSPR models to understand their bioaccumulation and biomagnification potentials in aquatic environments. nih.govacs.org
Advanced Material Science Applications of Ethenylphosphinate Derivatives
Phosphorus-Based Flame Retardants: Chemical Mechanisms of Action
The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to a wide range of polymeric materials. nih.gov The effectiveness of these retardants lies in their ability to interrupt the combustion cycle at various stages, acting in both the condensed (solid) and gas phases. nih.govnih.gov
Condensed Phase Mechanisms: Char Formation, Intumescence, and Protective Layer Development
In the condensed phase, phosphorus-based flame retardants primarily function by promoting the formation of a carbonaceous char layer on the polymer surface during thermal decomposition. nih.govisca.me This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire. isca.me The process is often enhanced by intumescence, where the material swells to form a thick, porous, and insulating char. researchgate.net
The chemical mechanism involves the phosphorus compound, upon heating, decomposing to form phosphoric acid or related acidic species. These acids act as catalysts in the dehydration of the polymer backbone, favoring the formation of a stable, cross-linked char rather than flammable gases. isca.me The effectiveness of this charring process is a key determinant of the flame retardant's performance. isca.me
Gas Phase Mechanisms: Radical Scavenging and Flame Inhibition
In the gas phase, phosphorus-containing compounds can act as flame inhibitors by scavenging the high-energy free radicals (such as H• and OH•) that propagate the combustion chain reaction in the flame. nih.govresearchgate.netresearchgate.net Upon thermal decomposition, the flame retardant releases volatile phosphorus-containing species into the flame. These species undergo a series of reactions to generate phosphorus-based radicals (e.g., PO•, PO₂•, HPO•). researchgate.net These phosphorus radicals are highly effective at terminating the combustion chain reactions, thus reducing the flame intensity and preventing sustained burning. researchgate.netresearchgate.net
Synergistic Effects with Other Additives
The performance of phosphorus-based flame retardants can be significantly enhanced through synergistic interactions with other additives. flameretardants-online.com A classic example is the combination of phosphorus compounds with nitrogen-containing compounds, such as melamine (B1676169) and its derivatives. acs.orgresearchgate.net This phosphorus-nitrogen (P-N) synergism can lead to the formation of thermally stable P-N structures in the condensed phase, which enhances charring and the integrity of the protective layer. acs.org In the gas phase, the release of non-combustible gases like ammonia (B1221849) from the nitrogen-containing compounds can dilute the flammable gases and oxygen, further inhibiting combustion. mdpi.com
Phosphinate-Containing Polymers in Novel Materials Development
The unique chemical structure of phosphinate-containing polymers, including those derived from ethenylphosphinate monomers, makes them attractive for a variety of advanced material applications beyond flame retardancy. Their properties can be tailored by modifying the side chains attached to the phosphorus atom.
Optoelectronic Materials and Refractive Index Enhancement
Polymers with high refractive indices (n) are crucial for the fabrication of various optical and optoelectronic devices, including lenses, antireflective coatings, and light-emitting diodes (LEDs). epa.govacs.org The incorporation of phosphorus and sulfur atoms into a polymer backbone is a known strategy to increase its refractive index due to the high polarizability of these elements. epa.govresearchgate.net Research has shown that certain phosphorus- and sulfur-containing polymers can achieve refractive index values significantly higher than conventional polymers, with some examples reaching up to 1.721 at 546 nm. epa.govacs.org These polymers often exhibit good transparency in the visible and near-infrared regions, a critical property for optical applications. epa.govacs.org The development of polymers from ethenylphosphinate derivatives could offer a new avenue for creating materials with tailored refractive indices for advanced optoelectronic applications. mdpi.comresearchgate.netnih.gov
Table 1: Refractive Indices of Selected Phosphorus-Containing Polymers
| Polymer Type | Refractive Index (n) at 546 nm | Reference |
| Polyphosphonates | < 1.65 | epa.gov |
| Phosphorus- and Sulfur-Containing Polymer (TVP-TH1) | 1.721 | epa.govacs.org |
| Phosphorus- and Sulfur-Containing Polymer (TVP-TH2) | 1.698 | epa.govacs.org |
| Polyphosphazenes (with halogens) | 1.664–1.755 | epa.govacs.org |
This table presents data for related phosphorus-containing polymers to illustrate the potential for refractive index enhancement. Specific data for poly(ethyl ethenyl(ethyl)phosphinate) is not currently available in the reviewed literature.
Membranes for Gas Separation and Proton Exchange
Polymer membranes are increasingly used for energy-efficient gas separations and in electrochemical devices like fuel cells. frontiersin.orgmdpi.commdpi.com The performance of these membranes is highly dependent on the chemical structure of the polymer. The introduction of specific functional groups, such as phosphinic acid, can significantly alter the membrane's properties.
For gas separation, the goal is to create membranes with both high permeability and high selectivity for specific gases. mpg.de The precise control over polymer architecture, including the incorporation of functional side chains, is a key strategy to tune these properties. mdpi.com
In the context of proton exchange membranes (PEMs) for fuel cells, the presence of acidic groups is essential for proton conduction. mdpi.comnih.gov While sulfonic acid groups are most common, research into alternative acidic functionalities, including phosphonic and phosphinic acids, is ongoing. tandfonline.com Polymers containing phosphinic acid side groups could potentially offer advantages in terms of chemical and thermal stability, as well as water management within the fuel cell.
Development of Advanced Nanocomposite Materials
The incorporation of organophosphorus compounds, particularly ethenylphosphinate derivatives, into polymer matrices represents a significant area of research in advanced materials science. These derivatives, including this compound, offer a versatile platform for the development of polymer nanocomposites with enhanced properties. The ethenyl (or vinyl) group provides a reactive site for polymerization or for grafting onto polymer backbones, while the phosphinate moiety can impart desirable characteristics such as flame retardancy, thermal stability, and improved interfacial adhesion with nanofillers.
Research into polymers containing phosphorus has highlighted the utility of vinylphosphonates and related phosphinates in creating novel materials. For instance, poly(vinylphosphonic acid) (PVPA) has been used to create nanocomposite proton-conducting membranes and magnetic nanocomposites. While not a direct analogue, the principles of incorporating a vinyl phosphorus monomer into a polymer structure are relevant. The polymerization of the ethenyl group of a compound like this compound would lead to a polymer with pendant ethyl(ethyl)phosphinate groups. These pendant groups can then interact with various nanofillers, such as metal oxides (e.g., TiO2, ZrO2), nanoclays, or carbon nanotubes, to form a homogeneous nanocomposite material.
The phosphinate group can enhance the dispersion of nanofillers within the polymer matrix through coordination or hydrogen bonding, preventing agglomeration and leading to a material with superior mechanical and thermal properties. For example, the oxygen atoms of the phosphinate group can coordinate to metal centers on the surface of oxide nanoparticles, creating a strong interface between the polymer and the filler. This is crucial for effective load transfer from the polymer matrix to the reinforcement phase, resulting in a stronger and more durable material.
Furthermore, the phosphorus content introduced by the ethenylphosphinate derivative can significantly improve the fire retardancy of the resulting nanocomposite. During combustion, the phosphinate groups can promote the formation of a stable char layer on the material's surface, which acts as a barrier to heat and mass transfer, thus inhibiting the spread of flames.
While direct studies on nanocomposites fabricated specifically with this compound are not widely documented, the established chemistry of related vinylphosphorus compounds provides a strong basis for its potential applications in this field. The combination of a polymerizable ethenyl group and a functional phosphinate group in a single molecule makes it a promising candidate for the next generation of advanced nanocomposite materials.
| Property | Enhancement due to Ethenylphosphinate Derivatives | Relevant Functional Group |
| Interfacial Adhesion | Improved dispersion and bonding with nanofillers | Phosphinate group |
| Mechanical Strength | Enhanced load transfer from matrix to filler | Phosphinate group & Polymer backbone |
| Thermal Stability | Increased degradation temperature | Phosphinate group |
| Flame Retardancy | Promotes char formation | Phosphinate group |
| Matrix Integration | Covalent bonding within the polymer matrix | Ethenyl (vinyl) group |
This table illustrates the potential enhancements to polymer nanocomposites through the incorporation of ethenylphosphinate derivatives like this compound.
Coordination Chemistry of Phosphinate Ligands in Catalysis and Supramolecular Assembly
Phosphinate ligands, the conjugate bases of phosphinic acids, are a versatile class of ligands in coordination chemistry, finding applications in both catalysis and the construction of complex supramolecular architectures. The specific nature of the organic substituents on the phosphorus atom, such as the ethyl and ethenyl groups in the case of deprotonated this compound, can be tailored to influence the steric and electronic properties of the resulting metal complexes.
In the realm of catalysis, metal complexes featuring phosphinate ligands have been explored for a variety of organic transformations. The phosphinate group can coordinate to metal centers in several ways, including monodentate, bidentate (chelating or bridging), and more complex bridging modes. This versatility allows for the fine-tuning of the catalyst's active site. For example, phosphinate-supported palladium or nickel catalysts have been investigated for cross-coupling reactions. The phosphinate ligand can stabilize the metal center in its active catalytic state and influence the selectivity of the reaction. While research often focuses on aryl or bulky alkyl phosphinates, the fundamental principles of their coordination and influence on catalysis can be extended to ligands like ethyl(ethenyl)phosphinate. The presence of the ethenyl group could also offer a site for catalyst immobilization onto a polymer support.
Supramolecular chemistry leverages non-covalent interactions to build large, well-defined structures from smaller molecular components. Phosphinate ligands have proven to be excellent building blocks for the self-assembly of coordination-driven supramolecular structures, such as molecular cages, polygons, and coordination polymers. birmingham.ac.uk The ability of the phosphinate group to bridge multiple metal centers is key to the formation of these extended networks.
For instance, dinuclear metal units can be linked by bis-phosphinate ligands to form one-dimensional chains or more complex two- or three-dimensional frameworks. The organic substituents on the phosphinate ligand play a crucial role in directing the self-assembly process and determining the final architecture. The ethyl and ethenyl groups of the ligand derived from this compound would decorate the resulting supramolecular structure, influencing its solubility, guest-binding properties, and packing in the solid state. The ethenyl groups could also serve as reactive handles for post-assembly modification of the supramolecular structure, allowing for the introduction of further functionality.
The coordination of phosphinate ligands to lanthanide ions has also been shown to yield interesting luminescent materials and magnetic properties. The specific electronic nature of the ethyl and ethenyl substituents would modulate the ligand field around the metal ion, thereby affecting the photophysical properties of the resulting complex.
| Aspect | Role of Phosphinate Ligands | Potential Influence of Ethyl/Ethenyl Groups |
| Catalysis | Stabilization of metal centers, influencing selectivity. | Tuning steric and electronic properties of the catalyst. |
| Supramolecular Assembly | Bridging metal centers to form extended networks. | Directing self-assembly, influencing solubility and packing. |
| Luminescent Materials | Modulating the ligand field around lanthanide ions. | Affecting the photophysical properties of the complex. |
| Post-Assembly Modification | Providing reactive sites for further functionalization. | The ethenyl group can act as a reactive handle. |
This table summarizes the roles of phosphinate ligands in catalysis and supramolecular chemistry, with potential contributions from the specific substituents of this compound.
Environmental Fate and Degradation Mechanisms of Ethenylphosphinates
Chemical Hydrolysis Pathways and Kinetics
Chemical hydrolysis is a significant abiotic degradation pathway for ethenylphosphinates in aqueous environments. oup.comoup.comepa.govnih.gov This process involves the cleavage of the ester bond (P-O-C) and is influenced by various environmental factors. The hydrolysis of phosphinates can proceed under both acidic and alkaline conditions, with the reaction rates being highly dependent on the pH of the surrounding medium. mdpi.comresearchgate.nettandfonline.com
The general mechanism for the hydrolysis of an ethyl phosphinate, such as ethyl ethenyl(ethyl)phosphinate, involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus atom. This leads to the breaking of the ester linkage and the formation of ethenyl(ethyl)phosphinic acid and ethanol (B145695).
The rate of hydrolysis of ethenylphosphinates is significantly influenced by environmental parameters, most notably pH and temperature.
pH: The hydrolysis of organophosphorus esters is typically slowest in neutral conditions and accelerates under both acidic and alkaline conditions. mdpi.com For many phosphinates, alkaline hydrolysis is considerably faster than acidic hydrolysis. oup.commdpi.com The rate of alkaline hydrolysis is directly proportional to the hydroxide ion concentration.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis.
Steric Hindrance: The structure of the phosphinate itself plays a crucial role in its hydrolysis rate. Increased steric hindrance around the phosphorus atom can significantly decrease the rate of hydrolysis. For instance, studies on a series of ethyl phosphinates have shown that bulkier substituents on the phosphorus atom slow down the reaction. oup.commdpi.com
Interactive Data Table: Relative Alkaline Hydrolysis Rates of Ethyl Phosphinates
| Compound | Relative Rate Constant | Temperature (°C) |
| Ethyl diethylphosphinate | 260 | 70 |
| Ethyl diisopropylphosphinate | 41 | 120 |
| Ethyl di-tert-butylphosphinate | 0.08 | 120 |
| Data is based on studies of related ethyl phosphinates and illustrates the effect of steric hindrance on hydrolysis rates. oup.commdpi.com |
The primary products of the complete hydrolysis of this compound are expected to be ethenyl(ethyl)phosphinic acid and ethanol. Under certain conditions, further degradation of ethenyl(ethyl)phosphinic acid could occur, potentially leading to the cleavage of the carbon-phosphorus (C-P) bond, although this bond is generally stable to hydrolysis. oup.com
Table of Expected Hydrolysis Products
| Precursor Compound | Degradation Product 1 | Degradation Product 2 |
| This compound | Ethenyl(ethyl)phosphinic acid | Ethanol |
Photodegradation Mechanisms: Photo-induced Transformations and Products
Photodegradation, or the breakdown of compounds by light, is another important environmental fate process for many organic chemicals, including organophosphorus compounds. nih.govcapes.gov.br The presence of a carbon-carbon double bond (ethenyl group) in this compound suggests a potential for photo-induced transformations.
The mechanisms of photodegradation can be direct, where the molecule itself absorbs light energy, or indirect, involving photosensitized reactions with other substances in the environment, such as hydroxyl radicals. mdpi.comtandfonline.com The photodegradation of phosphonates has been shown to be enhanced in the presence of iron and is influenced by pH. nih.govnih.gov
While specific studies on the photodegradation of this compound are limited, research on related vinyl phosphonates indicates that UV irradiation can lead to transformations such as hydrotrifluoromethylation in the presence of a suitable reagent. researchgate.net The degradation of other organophosphate esters by UV light often results in the formation of smaller organic molecules and inorganic phosphate. tandfonline.com The primary photodegradation products of this compound would likely involve transformations at the ethenyl group and eventual cleavage of the ester bond.
Biodegradation Pathways: Microbial and Enzymatic Deactivation
Biodegradation by microorganisms is a critical pathway for the removal of organophosphorus compounds from the environment. oup.comoup.comepa.govnih.govresearchgate.netnih.govnih.gov Many soil and water bacteria have evolved the ability to break down these compounds and utilize them as a source of phosphorus or carbon. oup.comnih.gov
A key group of enzymes involved in the biodegradation of organophosphorus compounds are the organophosphorus hydrolases (OPH), also known as phosphotriesterases. nih.govnih.govmdpi.com These enzymes are capable of hydrolyzing a wide range of organophosphorus esters, including phosphinates. nih.gov OPH catalyzes the hydrolysis of the P-O ester bond, which is generally the initial and most significant step in the detoxification of these compounds. oup.comoup.comepa.govnih.gov
The activity of OPH can be influenced by the specific structure of the organophosphorus compound. While OPH exhibits broad substrate specificity, the rate of hydrolysis can vary depending on the substituents around the phosphorus atom.
The biodegradation of this compound would likely proceed in two main steps:
Ester Hydrolysis: The initial and more rapid step is the hydrolysis of the ethyl ester bond, catalyzed by organophosphorus hydrolases or other non-specific esterases. This reaction detoxifies the compound by breaking the P-O-C linkage, yielding ethenyl(ethyl)phosphinic acid and ethanol.
C-P Bond Cleavage: The carbon-phosphorus bond is known for its high stability. oup.com However, some specialized microbial enzymatic systems, such as the C-P lyase pathway, are capable of cleaving this bond. researchgate.netnih.govadvancedsciencenews.com The C-P lyase pathway is a complex multi-protein system that can break down a variety of phosphonates, allowing the organism to utilize the phosphorus. While the primary substrates for C-P lyase are phosphonates, the potential for this pathway to act on phosphinates like ethenyl(ethyl)phosphinic acid exists, although it is likely to be a slower process than ester hydrolysis.
Sorption and Transport Behavior in Environmental Matrices (Focus on Chemical Interactions)
The environmental mobility and distribution of ethenylphosphinates, including this compound, are fundamentally governed by their sorption and transport behavior in various environmental compartments such as soil and water. This behavior is dictated by a complex interplay of the physicochemical properties of the phosphinate compound and the characteristics of the environmental matrix.
Sorption to Soil and Sediment:
The sorption of organophosphorus compounds to soil and sediment is a critical process that influences their transport, bioavailability, and degradation. For non-ionic organophosphorus compounds, sorption is primarily driven by partitioning into soil organic matter (SOM). The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify this partitioning behavior. A higher Koc value indicates stronger sorption to organic matter and consequently, lower mobility in the environment.
Research on various organophosphate esters has demonstrated a strong positive correlation between their hydrophobicity, often expressed as the octanol-water partition coefficient (log Kow), and their sorption to soil. Compounds with higher log Kow values tend to have higher Koc values, indicating a greater affinity for the organic fraction of soil and sediment. For instance, less water-soluble organophosphate esters exhibit very high sorption to soils and are not easily desorbed, which is attributed to their high hydrophobicity (log Kow > 3.8).
In the case of this compound, its sorption behavior is expected to be influenced by its moderate hydrophobicity. While specific experimental data for this compound is limited, estimations based on Quantitative Structure-Activity Relationship (QSAR) models can provide valuable insights. The U.S. Environmental Protection Agency's EPI Suite™ is a widely used tool for predicting such parameters.
Interactive Data Table: Estimated Physicochemical Properties and Sorption of this compound
| Parameter | Estimated Value | Significance for Sorption and Transport |
| Log Kow (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate hydrophobicity, suggesting some partitioning to organic matter. |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | 50 - 150 L/kg | Suggests low to moderate sorption to soil organic carbon, leading to potential mobility. |
| Water Solubility | Moderately Soluble | Higher solubility can facilitate transport in the aqueous phase. |
| Note: These values are estimations based on QSAR models for structurally similar compounds and are intended for illustrative purposes. |
Transport in Environmental Matrices:
The transport of ethenylphosphinates in the environment is closely linked to their sorption characteristics. Compounds with lower Koc values and higher water solubility, such as likely for this compound, are expected to be more mobile in soil and have a higher potential to leach into groundwater.
The movement of organophosphorus compounds in soil is also influenced by soil properties. Soils with higher organic matter and clay content generally exhibit a greater capacity to sorb these compounds, thereby retarding their movement. Conversely, in soils with low organic matter, such as sandy soils, the transport of more mobile phosphinates could be significant.
Studies on other organophosphorus compounds have shown that their mobility can be classified based on their Koc values. For example, compounds with a log Koc below 2.7 are generally considered to have high to very high mobility, while those with a log Koc above 4.0 are classified as having low to no mobility. Based on the estimated Koc for this compound, it would likely fall into the category of moderate mobility.
Chemical Interactions Influencing Sorption and Transport:
Beyond partitioning into organic matter, other chemical interactions can influence the sorption and transport of ethenylphosphinates:
Hydrogen Bonding: The phosphoryl group (P=O) in phosphinates can act as a hydrogen bond acceptor, potentially interacting with hydroxyl groups on the surfaces of clay minerals and organic matter.
Hydrolysis and Degradation Products: The environmental fate of the parent compound is also tied to its degradation products. Hydrolysis of this compound would lead to the formation of ethenyl(ethyl)phosphinic acid. The anionic nature of the phosphinic acid at typical environmental pH values would significantly alter its sorption behavior, generally leading to increased mobility due to repulsion from negatively charged soil colloids. Research on the hydrolysis products of other organophosphorus insecticides has shown that these metabolites can be significantly more mobile than their parent compounds.
Emerging Research Directions and Future Prospects for Ethyl Ethenyl Ethyl Phosphinate Chemistry
Innovations in Sustainable and Efficient Synthetic Methodologies
The development of green and efficient synthetic routes to organophosphorus compounds is a key focus of modern chemistry. rsc.orgnih.gov For ethyl ethenyl(ethyl)phosphinate, future research will likely concentrate on moving beyond traditional methods, which often involve stoichiometric reagents and harsh conditions, towards more sustainable alternatives.
Current research in the broader field of phosphinate synthesis highlights several promising directions. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the esterification of phosphinic acids. mdpi.com This approach, along with phase transfer catalysis, could be adapted for the synthesis of this compound, potentially leading to more energy-efficient processes. mdpi.com
Furthermore, the principles of atom economy, a cornerstone of green chemistry, will be crucial in designing new synthetic pathways. researchgate.netnih.gov Reactions that maximize the incorporation of all reactant atoms into the final product are highly desirable. nih.gov For instance, developing catalytic addition reactions of ethylphosphinate to ethyne (B1235809) or its equivalents would represent a highly atom-economical route to the ethenylphosphinate moiety. The overarching goal is to develop synthetic methods that are not only efficient in terms of yield but also minimize waste and the use of hazardous substances. nih.gov
Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Phosphinates
| Methodology | Description | Potential Advantages for this compound Synthesis |
| Traditional Esterification | Reaction of a phosphinic chloride with ethanol (B145695). | Established and well-understood. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction times, potentially higher yields, and improved energy efficiency. mdpi.com |
| Phase Transfer Catalysis | Facilitates the reaction between reactants in different phases. | Milder reaction conditions and use of less hazardous solvents. mdpi.com |
| Atom-Economical Addition Reactions | Direct addition of a P-H bond across a C-C triple bond. | High atom economy, reduced waste generation. nih.gov |
| Catalytic Approaches | Use of catalysts to promote the reaction. | Lower energy requirements, potential for asymmetric synthesis. |
Exploration of Novel Catalytic Functions and Applications
Phosphinates and their derivatives are increasingly being explored for their catalytic activities. The phosphorus center in this compound can act as a Lewis base, and the molecule as a whole can serve as a ligand for transition metal catalysts. The presence of the ethenyl group offers a site for coordination or further functionalization, opening up possibilities for the design of novel catalytic systems.
Research on related phosphinate compounds suggests potential applications in various catalytic transformations. For example, palladium complexes bearing phosphinate ligands have been used in cross-coupling reactions. sigmaaldrich.com The specific electronic and steric properties of this compound could lead to catalysts with unique selectivity and reactivity.
Future research may focus on:
Ligand Synthesis: Utilizing the ethenyl group as a handle to incorporate the phosphinate into more complex ligand architectures for asymmetric catalysis.
Organocatalysis: Investigating the potential of this compound and its derivatives to act as nucleophilic organocatalysts. acs.org
Supported Catalysts: Immobilizing the phosphinate or its metal complexes on solid supports to create recyclable and more sustainable catalyst systems. Zirconium phosphates and phosphonates have shown promise as catalyst supports. mdpi.com
Design of Next-Generation Phosphorus-Containing Polymeric and Composite Materials
The incorporation of phosphorus into polymers can impart a range of desirable properties, including flame retardancy, improved thermal stability, and enhanced adhesion. researchgate.netfree.fr The ethenyl group in this compound makes it an attractive monomer for the synthesis of novel phosphorus-containing polymers.
Future research in this area is expected to explore:
Homopolymerization and Copolymerization: The polymerization of this compound, either alone or with other vinyl monomers, could lead to a new class of functional polymers. The resulting polymers would have phosphinate groups in their side chains, which could be further modified to tune the material's properties.
Flame Retardant Materials: Phosphorus-containing compounds are well-known for their flame-retardant properties. nih.gov Polymers derived from this compound could find applications in creating safer and more fire-resistant materials for various industries.
Biomaterials: Phosphorus-containing polymers are also being investigated for biomedical applications due to their biocompatibility and potential for controlled degradation. acs.orgnih.gov Polymers incorporating this compound could be designed for use in drug delivery, tissue engineering, and as biocompatible coatings for medical devices.
Table 2: Potential Properties and Applications of Polymers Derived from this compound
| Polymer Type | Potential Properties | Potential Applications |
| Homopolymer | Flame retardancy, thermal stability, tunable polarity. | Flame-retardant additives, specialty coatings. |
| Copolymers | Modified mechanical properties, controlled hydrophilicity/hydrophobicity. | Adhesives, composite matrices, functional surfaces. |
| Biocompatible Polymers | Biocompatibility, biodegradability. | Drug delivery systems, tissue engineering scaffolds, medical implant coatings. acs.orgnih.gov |
Advanced Integration of Computational and Experimental Methodologies
The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. rsc.orgnih.gov For this compound, this integrated approach will be instrumental in understanding its properties and predicting its behavior.
Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into:
Molecular Structure and Properties: Predicting bond lengths, bond angles, and electronic properties, which are crucial for understanding reactivity.
Reaction Mechanisms: Elucidating the transition states and intermediates of reactions involving this compound, thereby guiding the design of more efficient synthetic routes and catalysts. nih.gov
Spectroscopic Characterization: Aiding in the interpretation of experimental data from techniques like NMR and IR spectroscopy.
Experimental studies will then be essential to validate the computational predictions and to explore the practical applications of the compound. This iterative cycle of computational prediction and experimental verification will be key to unlocking the full potential of this compound chemistry.
Fundamental Mechanistic Understanding of Ethenylphosphinate Reactivity and Transformations
A deep understanding of the fundamental reactivity of this compound is essential for its rational application in synthesis and materials science. The interplay between the phosphoryl group (P=O), the ethenyl group (C=C), and the ethyl and ethoxy substituents will govern its chemical behavior.
Key areas for future mechanistic investigation include:
Reactivity of the Ethenyl Group: Exploring its participation in various addition reactions (e.g., Michael addition, cycloadditions) and its susceptibility to radical and transition-metal-catalyzed transformations. The electronic nature of the phosphinate group will significantly influence the reactivity of the double bond.
Reactions at the Phosphorus Center: Investigating nucleophilic substitution reactions at the phosphorus atom, which could be exploited for the synthesis of new derivatives. The hydrolysis of the P-O-C bond is a fundamental reaction that needs to be understood, as it can impact the stability and applications of the compound. mdpi.com
Enzymatic Transformations: Exploring the potential for enzymes to catalyze reactions involving this compound, which could open up new avenues for its synthesis and modification under mild and selective conditions. nih.govnih.gov
Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, will provide a solid foundation for the development of new applications for this promising molecule.
Q & A
Q. What statistical approaches validate reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Interlaboratory studies using standardized protocols (e.g., ISO/IEC 17025) assess reproducibility. Analyze yield and purity data via ANOVA to identify systemic variances. Reporting confidence intervals (95% CI) and uncertainty budgets ensures transparency .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices. Processed data (e.g., kinetic rate constants) should be in the main text with error margins (±SD) .
- Figures : Use comparative chromatograms or reaction coordinate diagrams to highlight stereochemical outcomes .
- Ethics : Adhere to safety and waste management protocols as per hazardous chemical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
